molecular formula C18H18O4 B3107715 (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1620649-86-6

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3107715
CAS RN: 1620649-86-6
M. Wt: 298.3 g/mol
InChI Key: YUJZNMPYPQJWRW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a synthetic compound that belongs to the class of chalcones. Chalcones are a group of natural and synthetic compounds that have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Mechanism of Action

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer development and progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation. This compound also inhibits the activation of Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, this compound induces the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various proteins involved in cell signaling, including cyclin-dependent kinases, cyclins, and caspases. It also increases the levels of reactive oxygen species (ROS), which play a role in inducing apoptosis in cancer cells. This compound has been reported to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages as a research tool. It is easy to synthesize and purify, and its structure can be easily modified to improve its potency and selectivity. However, this compound has some limitations as well. Its solubility in water is low, which makes it difficult to use in aqueous solutions. Furthermore, its stability under physiological conditions needs to be evaluated before its use in vivo.

Future Directions

The potential of (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one as an anticancer agent warrants further investigation. Future studies should focus on evaluating its efficacy in animal models of cancer and its pharmacokinetics and pharmacodynamics. The development of novel analogs of this compound with improved potency and selectivity is also an area of interest. Additionally, the use of this compound in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.

Scientific Research Applications

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-16-7-5-4-6-14(16)15(19)10-8-13-9-11-17(21-2)18(12-13)22-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJZNMPYPQJWRW-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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